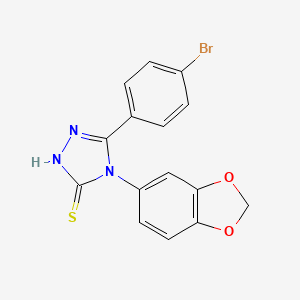![molecular formula C22H22N4O2 B11053865 1-Amino-3-methoxy-7,7-dimethyl-9-oxo-10-phenyl-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B11053865.png)
1-Amino-3-methoxy-7,7-dimethyl-9-oxo-10-phenyl-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AMINO-3-METHOXY-7,7-DIMETHYL-9-OXO-10-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE is a complex organic compound with a unique structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 1-AMINO-3-METHOXY-7,7-DIMETHYL-9-OXO-10-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE involves multiple steps, including the formation of the core structure and the introduction of functional groups. The synthetic routes typically involve the use of various reagents and catalysts under controlled reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-AMINO-3-METHOXY-7,7-DIMETHYL-9-OXO-10-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-AMINO-3-METHOXY-7,7-DIMETHYL-9-OXO-10-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE can be compared with other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities.
Coumarin derivatives: Used in various medicinal and industrial applications.
Quinolone derivatives: Studied for their antimicrobial properties
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-amino-3-methoxy-7,7-dimethyl-9-oxo-10-phenyl-5,6,8,10-tetrahydrobenzo[b][1,6]naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C22H22N4O2/c1-22(2)9-14-17(15(27)10-22)16(12-7-5-4-6-8-12)18-19(25-14)13(11-23)21(28-3)26-20(18)24/h4-8,16,25H,9-10H2,1-3H3,(H2,24,26) |
InChI Key |
SEXYPGWFFSDXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N=C(C(=C3N2)C#N)OC)N)C4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol](/img/structure/B11053786.png)
![7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline](/img/structure/B11053792.png)
![1-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)-3-[(4-nitrophenyl)amino]propan-1-one](/img/structure/B11053799.png)

![4-(2-{3-[(4-bromophenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11053806.png)
![N-[3-(diethylamino)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11053807.png)
![Methyl 12-[4-(acetyloxy)-3-methoxyphenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate](/img/structure/B11053816.png)
![N-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B11053825.png)

![ethyl 3-(3,4-difluorophenyl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate](/img/structure/B11053838.png)

![1-(4-Methylphenyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11053856.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11053868.png)
